2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has demonstrated potential in organic light-emitting diode (OLED) applications. Specifically, two new bipolar host materials derived from this compound—7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2)—have been reported. These materials exhibit excellent thermal and morphological stability, making them suitable as hosts for OLED devices. When employed as hosts, devices based on HF1 and HF2 show intrinsic red emission at 600 nm, with impressive maximum brightness and external quantum efficiency .
Adsorption of Herbicides
The compound’s structural features make it a potential adsorbent for removing herbicides from aqueous solutions. For instance, amino-functionalized zirconium-based metal-organic frameworks (MOFs) like UiO-66-NH2 have been synthesized and explored for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA). The adsorption process, kinetics, isotherms, thermodynamics, and regeneration of the adsorbent have been investigated .
Mode of Action Studies
Understanding the molecular action mode of herbicides is crucial for effective weed control. Recent findings emphasize the physiological processes, perception, and signal transduction pathways affected by herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound is an auxin mimic and plays a role in plant growth regulation, affecting processes such as abscisic acid and ethylene metabolism .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c24-16-3-5-17(6-4-16)31-14-22(28)27(13-15-2-1-7-25-12-15)23-26-18-10-19-20(11-21(18)32-23)30-9-8-29-19/h1-7,10-12H,8-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLQNQVSKULRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)COC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
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